molecular formula C12H15ClFNO B2680065 N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide CAS No. 1542259-91-5

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide

Cat. No. B2680065
Key on ui cas rn: 1542259-91-5
M. Wt: 243.71
InChI Key: LTTFZSPFRXTAQL-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a mixture of 1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-ol (8.61 g, 42.50 mmol), acetonitrile (13 mL, 255.0 mmol) and acetic acid (80 mL) was added sulfuric acid (13 mL) dropwise and the mixture was heated at 65° C. for 5 h. The mixture was cooled to rt and poured into ice water (400 mL) and the resulting mixture was adjusted to pH>11 with NaOH, and extracted with EtOAc (150 mL×3). The combined organic phases were washed with brine (150 mL×2), dried over anhydrous Na2SO4 (40 g) and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=2:1) to give the title compound as a yellow solid (4.38 g, 42.1%). The compound was characterized by the following spectroscopic data:
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
42.1%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([CH3:12])(O)[CH3:10])=[CH:4][C:3]=1[F:13].[C:14](#[N:16])[CH3:15].S(=O)(=O)(O)[OH:18].[OH-].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:16][C:14](=[O:18])[CH3:15])([CH3:12])[CH3:10])=[CH:4][C:3]=1[F:13] |f:3.4|

Inputs

Step One
Name
Quantity
8.61 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC(C)(O)C)F
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (150 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (150 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 (40 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=2:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CC(C)(C)NC(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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